REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([N+:12]([O-])=O)=[CH:7][CH:6]=2>CO.[Pd]>[NH2:12][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[NH:4][C:3]([CH2:2][OH:1])=[CH:11]2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the celite was washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=C(NC2=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 707 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |